N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine
Description
Properties
Molecular Formula |
C11H24N2O |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(oxan-4-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2O/c1-13(2)7-3-6-12-10-11-4-8-14-9-5-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
WTKKIQFCRBLVHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine typically involves the reaction of N1,N1-dimethylpropane-1,3-diamine with a tetrahydro-2H-pyran derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The scalability of the synthesis is crucial for industrial applications, and methods such as fixed-bed reactors and high-pressure hydrogenation may be employed.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran ring or the amine groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, and amines under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce fully reduced amine derivatives.
Scientific Research Applications
N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Features :
- N1,N1-dimethylation reduces basicity compared to primary amines, which may influence binding to biological targets .
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Bioactivity: PDAT () demonstrates that N1,N1-dimethylation enhances inhibitory potency against indolethylamine-N-methyltransferase (INMT) compared to non-methylated analogs (e.g., PAT, IC₅₀ = 13 µM). This suggests the target compound’s dimethyl groups may similarly optimize enzyme interactions . The tetrahydro-2H-pyran-4-yl group in the target compound contrasts with benzyl-pyrimidine in Compound 20 (), which confers anti-HIV activity via CXCR4 binding. The pyran group’s oxygen atom may improve solubility but reduce aromatic interactions critical for receptor binding .
Applications in Material Science :
- N1,N3-Dimethyl-N1,N3-bis(7-nitrobenzoxadiazol-4-yl)propane-1,3-diamine () is used as a fluorescent catalyst for silicic acid condensation. The target compound’s tetrahydro-2H-pyran group could offer similar steric advantages for material synthesis .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP (Predicted) | pKa (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 1.8 | 9.2 (amine) | Moderate (tetrahydro-2H-pyran enhances water solubility) |
| PDAT | 2.3 | 8.5 | Low (indole hydrophobic) |
| Compound 20 | 3.1 | 7.9 (pyrimidine) | Low (lipophilic benzyl group) |
| Norspermidine | -1.2 | 10.5 | High (natural polyamine) |
- Lipophilicity : The target compound’s logP (1.8) balances lipophilicity and solubility, making it suitable for both biological and synthetic applications. In contrast, PDAT and Compound 20 are more lipophilic, favoring membrane permeability but limiting aqueous solubility .
Biological Activity
N1,N1-Dimethyl-N3-((tetrahydro-2H-pyran-4-yl)methyl)propane-1,3-diamine is a chemical compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1284481-40-8
- Molecular Formula : C10H22N2O
- Molecular Weight : 186.30 g/mol
The compound features a dimethylamino group and a tetrahydropyran moiety, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The structural features of the compound indicate a possibility of modulating receptor activity, particularly in the central nervous system and immune responses.
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial properties of this compound. These studies typically involve:
- Cell Viability Assays : Utilizing MTT or similar assays to assess the impact on cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF7 | 30 | Low cytotoxicity |
| A549 | 20 | Significant cytotoxicity |
Case Studies
A notable case study involved the synthesis of N1,N1-Dimethyl-N3-(substituted) derivatives and their evaluation against Trypanosoma brucei, a causative agent of African sleeping sickness. The study highlighted:
- Enhanced Potency : Certain derivatives exhibited improved potency compared to the parent compound.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the tetrahydropyran ring significantly affect the biological activity. For instance:
| Modification | IC50 Change (µM) | Biological Activity |
|---|---|---|
| Hydroxyl Group Addition | Decrease by 15% | Increased cytotoxicity |
| Methyl Substitution | Increase by 20% | Decreased antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
